molecular formula C12H17N5O6 B12405743 5-(3-Azidopropyl)uridine

5-(3-Azidopropyl)uridine

Cat. No.: B12405743
M. Wt: 327.29 g/mol
InChI Key: WXYPHRGYUKZYFQ-AWAZGIPZSA-N
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Description

5-(3-Azidopropyl)uridine: is a thymidine analog, which means it is structurally similar to thymidine, a nucleoside component of DNA. This compound is notable for its azide functional group, which makes it a versatile reagent in click chemistry. It is used primarily in scientific research for labeling and tracking DNA synthesis, as well as in the development of targeted therapeutics and diagnostic tools .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Azidopropyl)uridine typically involves the introduction of an azide group to the uridine molecule. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a type of click chemistry reaction. This reaction involves the use of copper as a catalyst to facilitate the addition of an azide group to an alkyne group on the uridine molecule .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of high-purity reagents, controlled reaction conditions, and purification processes to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Azidopropyl)uridine undergoes several types of chemical reactions, primarily involving its azide group. These include:

Common Reagents and Conditions:

Major Products: The major products of these reactions are triazole-linked compounds, which are stable and can be used for further functionalization or labeling .

Mechanism of Action

The mechanism of action of 5-(3-Azidopropyl)uridine involves its incorporation into DNA during replication. As a thymidine analog, it can be inserted into the DNA strand, allowing researchers to track DNA synthesis. The azide group on the compound enables it to participate in click chemistry reactions, facilitating the attachment of various functional groups for further study or application .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H17N5O6

Molecular Weight

327.29 g/mol

IUPAC Name

5-(3-azidopropyl)-1-[(2R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H17N5O6/c13-16-14-3-1-2-6-4-17(12(22)15-10(6)21)11-9(20)8(19)7(5-18)23-11/h4,7-9,11,18-20H,1-3,5H2,(H,15,21,22)/t7?,8?,9?,11-/m1/s1

InChI Key

WXYPHRGYUKZYFQ-AWAZGIPZSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2C(C(C(O2)CO)O)O)CCCN=[N+]=[N-]

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCCN=[N+]=[N-]

Origin of Product

United States

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